molecular formula C18H19F3N4O3 B2356922 2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034407-88-8

2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2356922
CAS No.: 2034407-88-8
M. Wt: 396.37
InChI Key: ZTXXTQYZPOFOMK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic compound belonging to the category of phenoxy compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions starting from commercially available precursors One common route might involve the reaction of 2-methoxyphenol with an epoxide intermediate to form the phenoxy-ethanone backbone

Industrial Production Methods

For industrial-scale production, the process needs to be optimized for cost-efficiency and yield. This usually involves scaling up the reaction conditions, fine-tuning the stoichiometry, and often employing continuous flow reactors for enhanced control and safety. Purification processes like crystallization, distillation, or chromatographic techniques are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various types of organic reactions:

  • Oxidation: : Under specific conditions, the compound can undergo oxidative cleavage or transformation, potentially altering the functional groups on the phenoxy moiety.

  • Reduction: : Reductive conditions could modify the pyrimidine ring or the ketone group, forming different derivatives.

  • Substitution: : The compound's structure allows for nucleophilic or electrophilic substitution, particularly on the aromatic rings or the piperazine unit.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for substitution reactions. Reaction conditions often include controlled temperature, solvent selection (like methanol, dichloromethane), and sometimes catalysis with Lewis acids or bases.

Major Products

Depending on the reaction type, the major products vary:

  • Oxidation: : Phenoxy aldehydes or carboxylic acids.

  • Reduction: : Reduced forms of the original compound with altered functional groups.

  • Substitution: : New derivatives with substituted aromatic or nitrogen-containing rings.

Scientific Research Applications

In Chemistry

The compound is of interest due to its versatile reactivity and potential as an intermediate in the synthesis of more complex molecules.

In Biology

It has been explored for its potential as a bioactive compound, showing promise in binding to specific biological targets, possibly acting as an enzyme inhibitor or receptor modulator.

In Medicine

In medicinal chemistry, it is studied for its potential therapeutic effects, particularly in treating conditions related to its target pathways, such as inflammation, cancer, or infectious diseases.

In Industry

Industrially, the compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone exerts its effects typically involves binding to specific molecular targets. For instance, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and possibly covalent binding, depending on its structure and the environment. Pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Unique Characteristics

What sets 2-(2-Methoxyphenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone apart from similar compounds is its unique trifluoromethyl-pyrimidine structure, which can enhance its binding affinity and metabolic stability.

List of Similar Compounds

  • 1-(2-Methoxyphenyl)-2-(4-(6-(trifluoromethyl)pyridin-3-yl)piperazin-1-yl)ethanone

  • 2-(2-Methoxyphenoxy)-1-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone

  • 2-(2-Methoxyphenoxy)-1-(4-(6-fluoropyrimidin-4-yl)piperazin-1-yl)ethanone

These similar compounds share structural features and reactive groups but differ in their specific substitution patterns, which influence their chemical properties and applications.

There you go—a deep dive into this compound. Anything more specific you'd like to know or another topic you're curious about?

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c1-27-13-4-2-3-5-14(13)28-11-17(26)25-8-6-24(7-9-25)16-10-15(18(19,20)21)22-12-23-16/h2-5,10,12H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXXTQYZPOFOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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